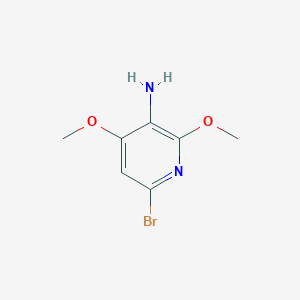

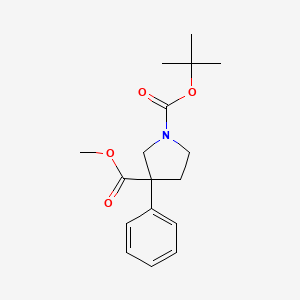

3-(3-Bromo-2,2-dimethylpropyl)oxolane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Intramolecular Cyclization and Oxetane Formation

Intramolecular cyclization of 3,4-epoxy alcohols, including derivatives similar to 3-(3-Bromo-2,2-dimethylpropyl)oxolane, leads to the formation of oxetanes as main products. This reaction, facilitated by treatment with base in aqueous conditions, showcases the potential for synthesizing cyclic ethers with unique structural features (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Novel Synthesis Methods for Dibromo Compounds

A one-step method for converting cyclic ethers into dibromo compounds has been developed, illustrating a mild approach to synthesizing structurally diverse dibromo compounds from cyclic ethers like oxetanes. This process, known as the Appel or Corey-Fuchs reaction, highlights the versatility of cyclic ethers in organic synthesis (P. Billing & U. Brinker, 2012).

Radical Cyclization and Elimination Reactions

Research demonstrates the radical cyclization versus elimination in the reduction of unsaturated bromo acetals and bromo orthoesters. This study indicates the potential of catalytic amounts of B12 in DMF for affording oxolanes through free radical 5-exo-cyclization, which is relevant to the chemical behavior of compounds related to 3-(3-Bromo-2,2-dimethylpropyl)oxolane (CHIMIA, 1991).

Brightness Emission-Tuned Nanoparticles

The development of brightness emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks, including bromo-substituted compounds similar to 3-(3-Bromo-2,2-dimethylpropyl)oxolane, emphasizes the application in creating advanced materials. This research outlines a method for achieving stable nanoparticles with enhanced fluorescence emission, potentially applicable in bioimaging and sensor technologies (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).

Spiro[oxolane-2,2′-piperazine] Derivatives Synthesis

The synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, in the presence or absence of water, demonstrate the versatility of oxolane derivatives in synthesizing complex molecular architectures. This approach could have implications in medicinal chemistry and drug discovery (C. Shin, Yoshiaki Sato, S. Honda, & J. Yoshimura, 1983).

Safety And Hazards

Propriétés

IUPAC Name |

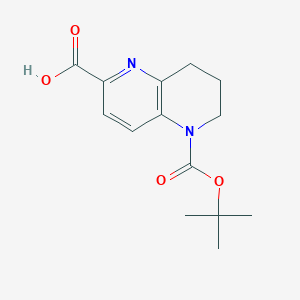

3-(3-bromo-2,2-dimethylpropyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKJIBYAXYSXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-2,2-dimethylpropyl)oxolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

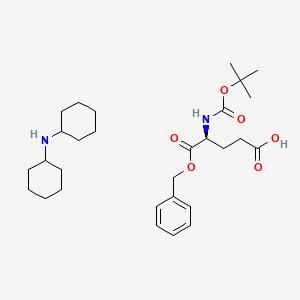

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)

![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)

![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)